molecular formula C8H8Cl2N2O B1352918 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine CAS No. 333748-88-2

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine

Cat. No. B1352918
M. Wt: 219.06 g/mol
InChI Key: HKGYYUJZSPAEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine” is a derivative of 2,4-Dichlorophenol . 2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic .


Synthesis Analysis

While specific synthesis methods for “2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine” are not available, similar compounds such as 2,4-dichloroacetophenone have been synthesized through processes that include acylation, hydrolysis, washing, distillation, and crystallization .

Scientific Research Applications

Synthesis and Chemical Properties

  • Acetamidine derivatives and their synthesis play a crucial role in the development of various chemical compounds, demonstrating significant versatility in organic chemistry. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a process involving acetylation, esterification, and ester interchange steps, showcasing the compound's potential in chemical synthesis and characterization (Zhong-cheng & Wan-yin, 2002).
  • The oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides to yield N-(arylsulfonyl)trichloroacetamides and N-(arylsulfonyl)dichloro(phenyl)acetamides highlights the chemical reactivity and potential applications of chloroacetamides in synthesizing more complex molecules (Rozentsveig et al., 2001).

Biological Activity and Pharmacological Potential

  • The study of N-(2-hydroxy phenyl) acetamide demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats. This suggests potential pharmacological applications of acetamide derivatives in treating inflammatory diseases (Jawed et al., 2010).
  • Another research focus is on the development of N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives for their antibacterial activities, indicating the significance of acetamide derivatives in creating new antibacterial agents (Juddhawala et al., 2011).

Advanced Material Science Applications

  • Acetamide derivatives are also explored for their applications in material science, such as the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide. These compounds have potential uses in creating new materials with unique properties, including those relevant to electronic and photonic technologies (Nikonov et al., 2016).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGYYUJZSPAEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430678
Record name (1Z)-(2,4-Dichlorophenyl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine

CAS RN

691411-72-0, 333748-88-2
Record name [C(Z)]-2,4-Dichloro-N-hydroxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691411-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1Z)-(2,4-Dichlorophenyl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.